molecular formula C8H8NNaO2 B8406256 Sodium (2-aminophenyl)acetate

Sodium (2-aminophenyl)acetate

Cat. No. B8406256
M. Wt: 173.14 g/mol
InChI Key: HYMFGPNQDYYRRG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium (2-aminophenyl)acetate is a useful research compound. Its molecular formula is C8H8NNaO2 and its molecular weight is 173.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sodium (2-aminophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium (2-aminophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H8NNaO2

Molecular Weight

173.14 g/mol

IUPAC Name

sodium;2-(2-aminophenyl)acetate

InChI

InChI=1S/C8H9NO2.Na/c9-7-4-2-1-3-6(7)5-8(10)11;/h1-4H,5,9H2,(H,10,11);/q;+1/p-1

InChI Key

HYMFGPNQDYYRRG-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)[O-])N.[Na+]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (2-nitrophenyl)acetic acid (18.1 g) in normal sodium hydroxide solution (120 cc) is hydrogenated in an autoclave under a pressure of 5 bar for 2.5 hours at 20° C. in the presence of 3% palladium-on-carbon black (1.5 g). The solution of sodium (2-aminophenyl)acetate thus obtained is cooled to +5° C. and then treated with a solution of di-tert-butyl dicarbonate (26.16 g) in tetrahydrofuran (100 cc) and then with normal sodium hydroxide solution (80 cc). The reaction mixture is stirred at 20° C. for 80 hours, partially concentrated under reduced pressure (2.7 kPa), diluted with water (200 cc) and washed with ethyl ether (3×200 cc). The aqueous phase is acidified to pH 3 by addition of 4N hydrochloric acid and extracted with ethyl acetate (2×200 cc). The combined organic phases are washed with water (2×150 cc), dried over magnesium sulphate and filtered and the filtrate is concentrated to dryness under reduced pressure (2.7 kPa). (2-tert-Butoxycarbonylaminophenyl)acetic acid (25 g) is obtained in the form of a cream-white solid.
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

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